molecular formula C24H20ClN5O2S B4033384 N-[5-(4-CHLOROPHENYL)-7-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]-4-METHYLBENZENE-1-SULFONAMIDE

N-[5-(4-CHLOROPHENYL)-7-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]-4-METHYLBENZENE-1-SULFONAMIDE

Cat. No.: B4033384
M. Wt: 478.0 g/mol
InChI Key: REXZAPNPZUTPGJ-UHFFFAOYSA-N
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Description

The compound “N-[5-(4-chlorophenyl)-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-4-methylbenzenesulfonamide” is a complex organic molecule that contains several functional groups and rings, including a triazolopyrimidine ring, a phenyl ring, and a sulfonamide group . It’s part of a class of compounds that have shown various biological activities .


Synthesis Analysis

The synthesis of similar compounds often involves nucleophilic substitution reactions . For instance, a series of N-substituted-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine were synthesized by the nucleophilic substitution reaction of 4-(2-(methylthio)-5-phenyl-[1,2,4]triazolo quinazoline with different aryl amines .


Molecular Structure Analysis

The molecular structure of similar compounds has been characterized using various spectroscopic techniques, including 1H NMR, 13C NMR, HRMS, and IR . In particular, the molecular structure of one compound was further corroborated through a single-crystal X-ray diffraction measurement .


Chemical Reactions Analysis

The chemical reactions involving these types of compounds can be quite complex and are often influenced by the specific substituents present in the molecule . For example, the structural modification caused by changing the substituents in the sulfonamide moiety has a wide impact on the anti-viral activity of the prepared compounds .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been characterized using various techniques. For instance, the IR absorption spectra of some compounds were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 . The 1H-NMR spectrum of some compounds showed two singlet peaks at 8.12–8.33 and 7.77–7.91 ppm assigned to the 1,2,4-triazole ring .

Scientific Research Applications

Antitumor Activity

A study demonstrated the inhibitory effects of compounds synthesized from triazolo[4,3-a]pyrimidine on a wide range of cancer cell lines, showing significant antitumor activity at very low concentrations. These findings highlight the compound's potential in cancer treatment research (Hafez & El-Gazzar, 2009).

Antimicrobial Evaluation

Research on 5-chloro-8-bromo-3-aryl-1,2,4-triazolo[4,3-c]pyrimidines has shown variable and modest activities against clinically isolated strains of bacteria and fungi. Some compounds demonstrated good antimicrobial activity, suggesting a potential use for these compounds in developing new antimicrobial agents (Kumara, Mohana, & Mallesha, 2013).

Synthesis and Chemical Structure

A study on the synthesis and crystal structure of N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine provided insights into the molecular arrangements contributing to the compound's stability and interactions. The findings contribute to understanding the compound's potential applications in various fields (Repich, Orysyk, Savytskyi, & Pekhnyo, 2017).

Antiasthma Agents

Compounds synthesized from 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines were found active as mediator release inhibitors, potentially serving as antiasthma agents. This research opens new avenues for developing treatments for asthma and related conditions (Medwid et al., 1990).

Unique Mechanism of Tubulin Inhibition

A series of triazolopyrimidines were synthesized and evaluated as anticancer agents, showing a unique mechanism of tubulin inhibition. These compounds promoted tubulin polymerization in vitro without binding competitively with paclitaxel, offering a novel approach to cancer therapy (Zhang et al., 2007).

Properties

IUPAC Name

N-[5-(4-chlorophenyl)-7-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClN5O2S/c1-16-7-13-20(14-8-16)33(31,32)29-23-27-24-26-21(17-9-11-19(25)12-10-17)15-22(30(24)28-23)18-5-3-2-4-6-18/h2-15,22H,1H3,(H2,26,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REXZAPNPZUTPGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=NN3C(C=C(NC3=N2)C4=CC=C(C=C4)Cl)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[5-(4-CHLOROPHENYL)-7-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]-4-METHYLBENZENE-1-SULFONAMIDE
Reactant of Route 2
N-[5-(4-CHLOROPHENYL)-7-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]-4-METHYLBENZENE-1-SULFONAMIDE

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